Bcr-abl-IN-5
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Overview
Description
Bcr-abl-IN-5 is a selective inhibitor of the Bcr-Abl tyrosine kinase, which is a fusion protein resulting from the reciprocal translocation between chromosomes 9 and 22, known as the Philadelphia chromosome. This fusion protein is a hallmark of chronic myeloid leukemia and is also present in some cases of acute lymphoblastic leukemia. This compound has shown potential in inhibiting the activity of the Bcr-Abl protein, thereby preventing the uncontrolled proliferation of leukemic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bcr-abl-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe final product is obtained after purification and characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Bcr-abl-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bcr-abl-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tyrosine kinases and to develop new inhibitors.
Biology: Employed in cellular assays to investigate the role of Bcr-Abl in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control
Mechanism of Action
Bcr-abl-IN-5 exerts its effects by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase, thereby inhibiting its activity. This prevents the phosphorylation of downstream signaling proteins, which are essential for cell survival and proliferation. The inhibition of Bcr-Abl activity leads to the induction of apoptosis in leukemic cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: The first selective Bcr-Abl tyrosine kinase inhibitor, widely used in the treatment of chronic myeloid leukemia.
Dasatinib: A second-generation Bcr-Abl inhibitor with a broader spectrum of activity.
Nilotinib: Another second-generation inhibitor with improved efficacy and safety profile.
Bosutinib: A third-generation inhibitor designed to overcome resistance to earlier inhibitors.
Ponatinib: A potent inhibitor effective against multiple Bcr-Abl mutations
Uniqueness
Bcr-abl-IN-5 is unique in its high selectivity for the Bcr-Abl tyrosine kinase, making it a valuable tool for studying the specific inhibition of this protein. Its ability to overcome resistance mechanisms seen with other inhibitors further highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C25H21Cl2N5O2 |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
[4-(3-amino-1H-indazol-4-yl)phenyl]-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H21Cl2N5O2/c26-17-8-9-19(20(27)14-17)25(34)32-12-10-31(11-13-32)24(33)16-6-4-15(5-7-16)18-2-1-3-21-22(18)23(28)30-29-21/h1-9,14H,10-13H2,(H3,28,29,30) |
InChI Key |
KFUPFXKVTHKTDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N)C(=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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